Octyl Glucose Neopentyl Glycol

Description

Contextualization of OGNG within Novel Amphiphile Development

The limitations of conventional detergents, which often lead to protein denaturation and aggregation, have driven the development of novel amphiphiles with improved properties. tsijournals.comrsc.org The primary goal is to create molecules that can effectively mimic the native lipid membrane, thereby preserving the protein's native conformation and function. scispace.comnih.gov This has led to the design of creative and diverse molecular architectures, including tripod amphiphiles, dendronic maltosides, and facial amphiphiles. nih.govrsc.orgscispace.comrsc.org

OGNG belongs to a class of novel detergents known as Glucose-Neopentyl Glycols (GNGs). acs.org These agents were developed to address the shortcomings of first-generation detergents like n-dodecyl-β-D-maltoside (DDM). The design philosophy behind GNGs and other new amphiphiles is to enhance stabilizing efficacy by modifying the detergent's architecture, particularly the hydrophobic regions that interact directly with the membrane protein. rsc.orgacs.org This pursuit of superior protein stabilization is a critical area of research, as the ability to maintain a protein in its native state is a prerequisite for high-resolution structural determination by methods like X-ray crystallography and cryo-electron microscopy (cryo-EM). rsc.orgnih.gov

Evolution of Neopentyl Glycol-Based Detergents in Structural Biology

The development of neopentyl glycol-based detergents marked a significant evolution in amphiphile design for structural biology. aston.ac.ukmdpi.com The key innovation in this class of detergents, which includes both Glucose Neopentyl Glycols (GNGs) and Maltose (B56501) Neopentyl Glycols (MNGs), is the incorporation of a central quaternary carbon atom derived from neopentyl glycol. aston.ac.uk This unique feature allows for the attachment of two hydrophilic head groups and two hydrophobic tails to a single core. aston.ac.ukmdpi.com

This dual-chain architecture is a deliberate departure from the single alkyl chain structure of conventional detergents like Octyl-β-D-Glucoside (OG) and DDM. serva.deimperial.ac.uk The presence of two alkyl chains allows the detergent to interact more extensively and strongly with the hydrophobic surface of a membrane protein. imperial.ac.uk This enhanced interaction can lead to more stable protein-detergent complexes. imperial.ac.uk OGNG, also referred to as GNG-3, is a representative of the GNG family and is considered a dimeric form of OG. imperial.ac.uk Subsequent developments led to the creation of MNGs, such as Lauryl Maltose Neopentyl Glycol (LMNG), which feature larger maltose headgroups and have often demonstrated even greater efficacy in stabilizing challenging membrane proteins, including G protein-coupled receptors (GPCRs). nih.govmdpi.comimperial.ac.uk The evolution from single-chain detergents to the branched GNGs and MNGs represents a strategic effort to create more effective tools for membrane protein science. aston.ac.uknumberanalytics.com

Scope and Significance of OGNG in Contemporary Biochemical Research

OGNG is utilized as a tool for the solubilization and stabilization of a variety of membrane proteins. Its performance is often evaluated in comparison to both conventional detergents and other neopentyl glycol-based amphiphiles. nih.govresearchgate.net For instance, in studies of eubacterial rhodopsins, OGNG, alongside DDM, was found to have the least deleterious effects on protein stability and oligomeric state compared to other detergents tested. researchgate.net

However, the efficacy of OGNG can be protein-dependent. In stability assays with the leucine (B10760876) transporter (LeuT), OGNG caused a complete loss of ligand-binding activity, whereas DDM allowed for a gradual decrease. nih.gov Conversely, in thermal denaturation assays with the boron transporter AtBOR1, OGNG's performance in maintaining the protein's folded state was comparable to that of DDM. nih.gov

Molecular dynamics simulations have provided insight into the behavior of OGNG at the molecular level. imperial.ac.ukacs.org These studies reveal that OGNG molecules can be quite flexible and may tumble frequently within the detergent micelle surrounding a protein. imperial.ac.ukacs.org This behavior, attributed to its shorter alkyl chains and weaker intermolecular interactions compared to LMNG, can lead to a less stable protein-detergent complex for some proteins. imperial.ac.uk

Despite being outperformed by agents like LMNG in certain applications, OGNG remains a valuable component of the biochemist's toolkit. imperial.ac.uknih.gov It is frequently included in detergent screening experiments for new membrane protein targets, including visual GPCRs, to identify the optimal conditions for purification and subsequent structural analysis. nih.govjove.com Its utility was demonstrated in the structural determination of a bacterial membrane protein, where exchanging the initial detergent to OGNG was a decisive step in obtaining high-quality crystals. medchemexpress.com

Table 1: Physicochemical Properties of Octyl Glucose Neopentyl Glycol (OGNG) This table provides a summary of the key chemical identifiers and properties for the OGNG compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1257853-32-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 568.7 g/mol | sigmaaldrich.com |

| IUPAC Name | 2-[(beta-D-glucopyranosyloxy)methyl]-2-hexyloctyl beta-D-glucopyranoside | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | TYXCLOLHZMMLEK-PCIRLDFKSA-N | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Table 2: Comparative Stability of Membrane Proteins in OGNG and Other Detergents This table summarizes research findings on the stability of different membrane proteins when solubilized in OGNG compared to other common detergents like DDM and LMNG.

| Membrane Protein | Assay | Comparative Finding | Source(s) |

|---|---|---|---|

| β2 Adrenergic Receptor (β2AR) | Ligand Binding Stability | Less stable in OGNG compared to DDM and LMNG over a 7-day incubation. | researchgate.net |

| Mu-Opioid Receptor (MOR) | Ligand Binding Stability | Showed comparable stability in OGNG and DDM over a 5-day period. | researchgate.net |

| Leucine Transporter (LeuT) | Ligand Binding Stability | Caused a complete loss of binding activity, while DDM showed a gradual decrease. | nih.gov |

| Boron Transporter (AtBOR1) | Thermal Denaturation Assay | OGNG was comparable to DDM in maintaining the transporter in a folded state. | nih.gov |

| Green Proteorhodopsin (PR) | Oligomeric State/Stability | Adequately stabilized the native oligomeric state, similar to DDM. | researchgate.net |

| Gloeobacter violaceus Rhodopsin (GR) | Oligomeric State/Stability | Adequately stabilized the native monomeric state, similar to DDM. | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | OGNG |

| n-dodecyl-β-D-maltoside | DDM |

| Lauryl Maltose Neopentyl Glycol | LMNG |

| Octyl-β-D-Glucoside | OG |

| Decyl Maltose Neopentyl Glycol | DMNG |

| Sodium Dodecyl Sulfate | SDS |

| Triton X-100 | - |

Structure

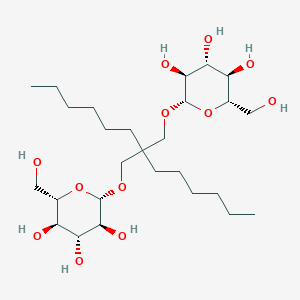

2D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R,6S)-2-[2-hexyl-2-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O12/c1-3-5-7-9-11-27(12-10-8-6-4-2,15-36-25-23(34)21(32)19(30)17(13-28)38-25)16-37-26-24(35)22(33)20(31)18(14-29)39-26/h17-26,28-35H,3-16H2,1-2H3/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXCLOLHZMMLEK-RNDJEAJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(CCCCCC)(CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)CO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Molecular Design Principles of Octyl Glucose Neopentyl Glycol

Methodologies for OGNG Synthesis

Reaction Pathways and Chemical Precursors

The synthesis of OGNG can be logically divided into two main stages: the preparation of the hydrophobic core, 2,2-dihexyl-1,3-propanediol, and its subsequent glycosylation.

Synthesis of the Neopentyl Glycol Core:

The precursor to the neopentyl glycol core is neopentyl glycol itself (2,2-dimethyl-1,3-propanediol). researchgate.netwikipedia.org A common industrial synthesis of neopentyl glycol involves the aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) to produce hydroxypivaldehyde. wikipedia.orgmdpi.com This intermediate is then reduced to neopentyl glycol, often through a Cannizzaro reaction with excess formaldehyde or by catalytic hydrogenation. wikipedia.org

To obtain the di-alkylated core of OGNG, a likely synthetic route involves the alkylation of a malonic ester, such as diethyl malonate, with two equivalents of a hexyl halide (e.g., 1-bromohexane) in the presence of a strong base. The resulting 2,2-dihexylmalonic ester is then reduced, for instance with lithium aluminum hydride, to yield 2,2-dihexyl-1,3-propanediol. google.com

Glycosylation of the Hydrophobic Core:

The attachment of the glucose moieties to the 2,2-dihexyl-1,3-propanediol core is typically achieved through a glycosylation reaction. The most common and effective methods for forming O-glycosidic bonds with high stereocontrol are the Koenigs-Knorr reaction and its modifications, or the use of glycosyl trichloroacetimidates. wikipedia.orglibretexts.orgnumberanalytics.comnumberanalytics.com

In a typical Koenigs-Knorr approach, a protected glycosyl halide, such as acetobromoglucose (per-O-acetylated α-D-glucopyranosyl bromide), is used as the glycosyl donor. wikipedia.orglibretexts.orgmdpi.com The reaction of the glycosyl donor with the diol acceptor (2,2-dihexyl-1,3-propanediol) is promoted by a heavy metal salt, such as silver carbonate or silver triflate. wikipedia.orgnumberanalytics.com The use of a participating group at the C2 position of the glucose donor, such as an acetate (B1210297) group, ensures the formation of the desired 1,2-trans-glycosidic linkage (β-anomer) through anchimeric assistance. wikipedia.orgnih.gov Following the glycosylation, the protecting groups (e.g., acetates) on the sugar moieties are removed by deacetylation, commonly achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol, to yield the final OGNG product.

An alternative and often more efficient method involves the use of a trichloroacetimidate-activated glucose donor. numberanalytics.com Per-O-acetylated glucose is converted to the corresponding trichloroacetimidate (B1259523), which is then reacted with the diol acceptor in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf). numberanalytics.com This method often proceeds with high yields and excellent stereoselectivity.

| Reaction Stage | Key Precursors | Common Reaction Type | Key Reagents |

| Synthesis of Hydrophobic Core | Diethyl malonate, 1-Bromohexane | Malonic ester synthesis followed by reduction | Sodium ethoxide, Lithium aluminum hydride |

| Glycosylation | 2,2-Dihexyl-1,3-propanediol, Acetobromoglucose | Koenigs-Knorr reaction | Silver carbonate or Silver triflate |

| Glycosylation (Alternative) | 2,2-Dihexyl-1,3-propanediol, Per-O-acetyl-glucosyl trichloroacetimidate | Trichloroacetimidate method | Trimethylsilyl triflate (TMSOTf) |

| Deprotection | Per-O-acetylated OGNG | Zemplén deacetylation | Sodium methoxide in methanol |

Catalytic Systems in OGNG Production

Catalysis is central to both the formation of the neopentyl glycol precursor and the crucial glycosylation step.

For the hydrogenation of hydroxypivaldehyde to neopentyl glycol, various catalytic systems have been developed, including Raney nickel promoted with molybdenum and copper-based catalysts. mdpi.com For instance, a catalyst composed of copper oxide, lanthanum oxide, and a silica (B1680970) carrier has been reported for the efficient hydrogenation of hydroxypivaldehyde to neopentyl glycol. google.com Another approach utilizes a catalyst with a controlled weight ratio of Cu and Si to enhance intensity, reactivity, and stability. wipo.int

In the glycosylation step, the choice of catalyst or promoter is critical for achieving high yields and stereoselectivity. In the Koenigs-Knorr reaction, heavy metal salts like silver carbonate or mercuric cyanide act as promoters by activating the glycosyl halide. wikipedia.orgnumberanalytics.com Silver triflate is also a powerful promoter. wikipedia.org For glycosylations using trichloroacetimidate donors, Lewis acids such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate are commonly employed as catalysts. numberanalytics.com Sulfamic acid has also been explored as a mild and eco-friendly catalyst for Fischer glycosylation, a process that involves the reaction of a sugar with an alcohol in the presence of an acid catalyst. researchgate.net

| Catalyst/Promoter | Reaction Step | Function |

| Raney Nickel (Mo-promoted) | Hydrogenation of hydroxypivaldehyde | Reduction of aldehyde to alcohol |

| Copper Oxide/Lanthanum Oxide/Silica | Hydrogenation of hydroxypivaldehyde | High activity and selectivity for neopentyl glycol |

| Silver Carbonate/Silver Triflate | Koenigs-Knorr Glycosylation | Activation of glycosyl halide |

| Trimethylsilyl Triflate (TMSOTf) | Trichloroacetimidate Glycosylation | Lewis acid catalyst for activation of donor |

| Sulfamic Acid | Fischer Glycosylation | Mild and recyclable acid catalyst |

Optimization of Synthetic Yields and Purity

Achieving high yields and purity in OGNG synthesis requires careful optimization of several reaction parameters. nih.govnumberanalytics.com

For the glycosylation step, the choice of solvent, temperature, and stoichiometry of reactants is crucial. numberanalytics.com Solvents such as dichloromethane (B109758) or acetonitrile (B52724) are commonly used. numberanalytics.com Reaction temperatures are often kept low to enhance stereoselectivity. numberanalytics.com The use of pseudo-first-order conditions, with an excess of the acceptor, can help drive the reaction to completion and simplify kinetics. nih.govacs.orgacs.org

Minimizing side reactions is paramount for obtaining a pure product. numberanalytics.com The use of protecting groups on the glucose moiety prevents unwanted reactions at the hydroxyl groups. numberanalytics.com The choice of a participating protecting group at C2, as mentioned earlier, is key to ensuring the formation of the β-anomer. wikipedia.org

Purification of the final product is typically achieved through chromatographic techniques. Reversed-phase flash chromatography has been shown to be effective for the purification of similar alkyl glycosides. researchgate.net The purity of the final compound is confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For example, the β-stereochemistry of the glycosidic bonds in glucose-neopentyl glycol derivatives can be confirmed by the characteristic coupling constant (J ≈ 8.0 Hz) of the anomeric proton in the ¹H NMR spectrum. acs.orgnih.gov

Architectural Rationale of the Neopentyl Glycol Core

The neopentyl glycol moiety forms the central branching point of the OGNG molecule, and its unique architecture is a key contributor to the detergent's advantageous properties. alfa-chemistry.comresearchgate.net Unlike linear alkyl chains found in conventional detergents like n-dodecyl-β-D-maltoside (DDM), the neopentyl glycol core introduces a quaternary carbon atom to which the two hydrophilic head groups and two hydrophobic alkyl chains are attached. acs.org

This branched structure imparts several beneficial characteristics:

Increased Hydrophobic Density: The fusion of two alkyl chains onto a single core creates a higher local density of hydrophobicity compared to single-chain detergents. researchgate.net This can lead to more effective disruption of lipid-lipid and protein-lipid interactions within the cell membrane, facilitating protein extraction.

Conformational Rigidity: The neopentyl group introduces a degree of conformational rigidity to the hydrophobic portion of the detergent. This can be advantageous in stabilizing the native structure of membrane proteins by providing a more defined and less disruptive micellar environment.

Formation of Smaller Micelles: Despite having two alkyl chains, neopentyl glycol-based detergents like OGNG can form smaller protein-detergent complexes compared to some other detergents. rsc.org A smaller detergent micelle size is often favorable for the crystallization of membrane proteins, as it can allow for more extensive crystal contact formation between the hydrophilic surfaces of the protein molecules. rsc.org

Influence of Glycoside Moieties on Amphiphilic Properties

Hydrophilicity and Water Solubility: The multiple hydroxyl groups on the glucose rings provide strong interactions with water, ensuring the water solubility of the detergent and the protein-detergent complex. The introduction of a glucose moiety generally enhances the biodegradability and biocompatibility of surfactants. uc.pt

Micelle Formation: The balance between the hydrophilic glucose head groups and the hydrophobic alkyl tails dictates the critical micelle concentration (CMC) of the detergent. The CMC is a key parameter that determines the concentration at which the detergent molecules self-assemble into micelles.

Protein Stabilization: The nature of the glycosidic headgroup can influence the stability of the solubilized membrane protein. While maltoside headgroups, as found in DDM, are often considered to be more "gentle" and better at stabilizing membrane proteins, glucoside detergents like OGNG are particularly useful for forming the small protein-detergent complexes that are conducive to crystallization. mdpi.comnih.govresearchgate.net

The properties of sugar-based surfactants are influenced by the length of the alkyl chain and the nature of the sugar head group. mdpi.comnih.gov Generally, for a given head group, the CMC decreases as the alkyl chain length increases. mdpi.commdpi.com

Design Variations and Analogues of OGNG

The modular design of neopentyl glycol-based detergents has allowed for the development of a range of analogues with fine-tuned properties for specific membrane protein targets. nih.govnih.govnih.govdntb.gov.ua

Maltose (B56501) Neopentyl Glycols (MNGs): A prominent class of analogues replaces the glucose head groups with maltose. nih.govnih.govdntb.gov.ua Maltose, being a disaccharide, provides a larger and more flexible hydrophilic head group, which can be more effective at stabilizing certain membrane proteins. Asymmetric MNGs (A-MNGs), which contain two different alkyl chain lengths, have also been developed to further optimize detergent properties. nih.gov

Pendant-Bearing Glucose-Neopentyl Glycols (P-GNGs): To improve the protein stabilization capabilities of GNGs, pendant-bearing analogues have been synthesized. acs.orgnih.govresearchgate.net These molecules feature two different alkyl chains attached to the neopentyl core: a main chain and a shorter "pendant" chain. This design allows for the optimization of hydrophobic interactions within the micelle, leading to enhanced protein stability. nih.govresearchgate.net For example, P-GNGs with a C14 main chain and a C2 or C3 pendant chain have shown to be highly effective. nih.gov

Fluorinated Analogues: The introduction of fluorine atoms into the alkyl chains of P-GNGs (FP-GNGs) represents another design variation. acs.org Fluorinated chains can alter the hydrophobic interactions and micellar properties, in some cases leading to improved protein extraction and stabilization. acs.org

The development of these analogues highlights the synthetic flexibility of the neopentyl glycol scaffold and underscores the importance of a "match/mismatch" between the detergent's properties and the specific characteristics of the target membrane protein. nih.govnih.govdntb.gov.ua

| Analogue Class | Key Structural Modification | Impact on Properties | Example Application |

| Maltose Neopentyl Glycols (MNGs) | Glucose replaced with maltose | Larger, more flexible headgroup; often enhanced protein stabilization | Structural studies of G-protein coupled receptors |

| Pendant-Bearing GNGs (P-GNGs) | Two different alkyl chains (main and pendant) | Improved protein stabilization by optimizing hydrophobic packing | Stabilization of various membrane proteins, including GPCRs |

| Asymmetric MNGs (A-MNGs) | Two different alkyl chains with maltose headgroups | Fine-tuning of micellar properties | Membrane protein stabilization |

| Fluorinated P-GNGs (FP-GNGs) | Introduction of fluorine into pendant chains | Altered hydrophobicity and micellar behavior | Improved protein extraction and stability |

Asymmetric Alkyl Chain Modifications

The molecular architecture of glycolipids like OGNG can be systematically altered to fine-tune their properties. One key strategy is the introduction of asymmetry in the alkyl chains. This can be achieved through various synthetic methodologies, including the stereoselective O-alkylation of glycosides. nih.gov For instance, rhodium(II)-catalyzed carbenoid insertion into O-H bonds allows for the site- and stereoselective modification of glycosides with alkyl groups under mild conditions. nih.gov This method provides a pathway to introduce alkyl chains with defined stereochemistry, which can serve as directing or protecting groups in subsequent synthetic steps. nih.gov

Another approach involves the de novo asymmetric synthesis of carbohydrate precursors from achiral starting materials. nih.gov For example, furan (B31954) can be converted to furan alcohols with high enantiomeric purity, which can then be used to construct structurally diverse pyranones. nih.gov These intermediates can then be coupled with the aglycone portion to generate glycolipids with asymmetrically modified alkyl chains. nih.gov The strategic introduction of asymmetry can influence the packing of these amphiphiles in micelles, which is crucial for their interaction with and stabilization of membrane proteins.

Pendant-Bearing Glucose-Neopentyl Glycol (P-GNG) Derivatives

The synthesis of P-GNGs is achieved through slight modifications of previously reported protocols for GNGs. acs.org The synthetic flexibility of the GNG chemical architecture allows for the creation of a diverse range of derivatives by varying the lengths of both the main and pendant chains. acs.org Research has shown that P-GNGs with specific combinations of main and pendant chain lengths exhibit superior performance in stabilizing membrane proteins compared to their non-pendant-bearing counterparts and even traditional detergents like n-dodecyl-β-D-maltopyranoside (DDM). nih.govresearchgate.net For instance, P-GNGs with a C14 main chain and a C2 or C3 pendant chain have been identified as particularly effective. nih.govresearchgate.net Further studies have explored longer pendant chains (C4 to C6), with butyl (C4) and pentyl (C5) pendants showing optimal performance in stabilizing certain membrane proteins. acs.org

Table 1: Investigated Pendant-Bearing Glucose-Neopentyl Glycol (P-GNG) Derivatives

| Derivative | Main Chain Length | Pendant Chain Length | Key Finding | Reference |

| GNG-2,14 | C14 | C2 | Superior stabilization of membrane proteins compared to DDM. | nih.govresearchgate.net |

| GNG-3,13 | C13 | C3 | Highly effective at stabilizing a range of membrane proteins. | nih.gov |

| GNG-3,14 | C14 | C3 | Demonstrated superior performance in stabilizing various membrane proteins. | acs.orgnih.gov |

| Butyl P-GNG | C12-C15 | C4 | Enhanced protein stability, suggesting optimal pendant size. | acs.org |

| Pentyl P-GNG | C12-C15 | C5 | As effective or better than LMNG in stabilizing a human GPCR. | acs.org |

| Hexyl P-GNG | C12-C15 | C6 | Part of the series to investigate the effect of longer pendant chains. | acs.org |

Fluorinated Analogues and Their Design Rationale

The introduction of fluorine into the alkyl chains of glycolipids represents another innovative design strategy. The rationale for developing fluorinated analogues, specifically hemi-fluorinated versions, stems from the unique properties of fluorocarbons. nih.gov Partially fluorinated or hemi-fluorinated surfactants (HFSs) contain both a hydrocarbon and a fluorinated chain in their hydrophobic region. nih.gov This design aims to overcome the limitations of fully fluorinated surfactants, which can be ineffective at extracting membrane proteins. nih.gov

The synthesis of fluorinated P-GNGs (FP-GNGs) involves the use of partially fluorinated alkyl chains in place of hydrocarbon chains during the synthetic process. acs.org The design principle is that the fluorinated chains, which tend to form strong interactions with other fluorinated chains, can be positioned at the hydrophilic-hydrophobic interface of the micelle. nih.gov This is hypothesized to enhance detergent-detergent interactions and contribute to greater protein stability. nih.gov Research into FP-GNGs has shown that both the length of the fluorinated pendant and the number of fluorine atoms are crucial factors for membrane protein stability. acs.org One particular FP-GNG has demonstrated better efficiency in extracting a transporter protein and stabilizing a G-protein coupled receptor than DDM. acs.org This highlights the potential of fluorination as a powerful tool for designing novel detergents with enhanced properties. alfa-chemistry.com

Biophysical Characterization of Octyl Glucose Neopentyl Glycol in Research Systems

Micellar Characteristics and Formation Kinetics

The behavior of detergents in solution is fundamentally governed by their ability to self-assemble into micelles above a certain concentration. This process is critical for their function in solubilizing and stabilizing membrane proteins. The following sections delve into the key parameters that define the micellar properties of Octyl Glucose Neopentyl Glycol.

The Critical Micelle Concentration (CMC) is a fundamental property of a detergent, representing the minimum concentration at which micelles begin to form. labome.com Below the CMC, detergent molecules exist predominantly as monomers. labome.com The determination of a detergent's CMC is crucial for designing experiments involving membrane protein solubilization, as a concentration well above the CMC is typically required to ensure a sufficient population of micelles to encapsulate the protein molecules. labome.com

For this compound (OGNG), the CMC has been reported to be approximately 1.02 mM. serva.demoleculardimensions.com Another source indicates a CMC of about 0.00058% (w/v). creative-biolabs.com The CMC of OGNG is noted to be significantly lower than that of the conventional glucose-containing detergent n-octyl-β-D-glucoside (OG), which has a CMC of around 25 mM. nih.gov

Various methodologies are employed to determine the CMC of detergents. A common technique involves the use of a hydrophobic fluorescent dye, such as diphenylhexatriene (DPH). nih.govnih.gov The fluorescence intensity of the dye changes significantly when it is incorporated into the hydrophobic core of the newly formed micelles, and the point of this change as a function of detergent concentration is used to determine the CMC. acs.org Other methods include surface tension measurements, where the formation of micelles leads to a distinct change in the slope of the surface tension versus concentration curve.

The size and shape of detergent micelles are critical factors that influence their interaction with membrane proteins and their suitability for various biophysical techniques. Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic radius (Rh) and size distribution of micelles in solution. nih.govnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

For neopentyl glycol-based detergents, DLS has been employed to characterize their micellar size. For instance, asymmetric maltose (B56501) neopentyl glycol (A-MNG) amphiphiles, which share a similar neopentyl glycol scaffold, have been shown to form micelles with varying hydrodynamic radii depending on the asymmetry of their alkyl chains. nih.gov For example, MNG-9,11 and MNG-8,12 formed micelles with Rh values of 8.3 nm and 6.0 nm, respectively. nih.gov In contrast, micelles formed by some pendant-bearing glucose-neopentyl glycols (P-GNGs) were found to be smaller than those of OGNG (4.46 nm) and the conventional detergent n-dodecyl-β-D-maltoside (DDM) (3.47 nm). nih.gov

It is important to note that micelle size can be influenced by factors such as detergent concentration and temperature. acs.org For some neopentyl glycol detergents, micelle size shows little variation with changes in concentration, while for others, it can increase with concentration and decrease with temperature. acs.org

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. The HLB value is crucial in detergent design as it influences the detergent's solubility, emulsifying properties, and its interaction with membrane proteins. It has been suggested that detergents with HLB values in the range of 11 to 14 are generally favorable for membrane protein research. acs.org

The HLB of a detergent is determined by the chemical structure of its hydrophilic head group and its hydrophobic tail. moleculardimensions.com For neopentyl glycol-based detergents, the presence of two hydrophilic glucose head groups and two hydrophobic alkyl chains results in a specific HLB value. While the precise HLB value for this compound is not consistently reported across all sources, the concept is central to understanding its behavior. For comparison, the widely used detergents OG and DDM have HLB values of 12.3 and 13.4, respectively. acs.org The design of novel detergents, including derivatives of neopentyl glycol, often involves fine-tuning the HLB to optimize performance for specific membrane proteins. acs.org

Solution Behavior and Aggregation Properties

The solution behavior of this compound is characterized by its self-assembly into micelles above its critical micelle concentration. This aggregation is a key feature of its function as a detergent, enabling it to create a membrane-mimetic environment that can solubilize and stabilize membrane proteins. nih.gov The amphiphilic nature of OGNG, with its distinct hydrophilic and hydrophobic regions, drives this self-assembly process in aqueous solutions.

The aggregation properties of neopentyl glycol-based detergents can be influenced by their specific chemical structure. For example, asymmetric maltose neopentyl glycols have been shown to form smaller and more stable micelles compared to their symmetric counterparts. nih.gov This suggests that modifications to the neopentyl glycol scaffold can be used to tailor the aggregation properties for specific applications in membrane protein research. nih.gov The stability of the protein-detergent complexes formed is a critical factor for successful downstream characterization, such as structural and functional studies. nih.gov

Interaction Dynamics with Model Lipid Bilayers

The primary function of detergents like this compound in membrane protein research is to extract proteins from their native lipid bilayer environment. This process involves the interaction of the detergent with the lipid bilayer, leading to its disruption and the subsequent formation of mixed micelles containing lipids, detergent, and the protein of interest.

The interaction of nonionic detergents with lipid bilayers has been studied using various techniques. For instance, isothermal titration calorimetry (ITC) and solid-state 2H-NMR spectroscopy have been used to investigate the interaction of n-octyl-β-D-glucopyranoside (OG) with lipid bilayers. nih.gov These studies have shown that the detergent partitions into the bilayer, with a specific binding enthalpy and free energy. nih.gov The insertion of OG into the bilayer can cause structural changes, such as an increase in the fluctuations of the fatty acyl chains in the inner part of the bilayer, while having minimal influence on the lipid headgroup region. nih.gov While specific studies on the interaction dynamics of OGNG with lipid bilayers are not as prevalent, the principles derived from studies on similar nonionic detergents like OG provide valuable insights into its likely mechanism of action.

Solubility and Preparation Considerations for Experimental Applications

The solubility of a detergent is a critical practical consideration for its use in experimental applications. This compound is reported to have good water solubility, with some sources indicating a solubility of ≥ 20% in water at 20°C. serva.demoleculardimensions.comcreative-biolabs.com Another source states a solubility of 100 mg/mL in water, which may require ultrasonication to achieve. medchemexpress.com It is also soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 250 mg/mL, though this may also require sonication. medchemexpress.com

When preparing stock solutions, it is recommended to use freshly opened solvents, as hygroscopic solvents like DMSO can impact solubility. medchemexpress.com For experimental use, it is often advised to prepare working solutions fresh on the same day. medchemexpress.com If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. medchemexpress.com To prevent product inactivation from repeated freeze-thaw cycles, it is advisable to aliquot and store stock solutions at appropriate temperatures, such as -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). medchemexpress.com

For specific applications, protocols for preparing OGNG solutions in various solvent systems have been described. For example, a clear solution of ≥ 6.25 mg/mL can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. medchemexpress.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Critical Micelle Concentration (CMC) | ~1.02 mM | serva.demoleculardimensions.com |

| ~0.00058% (w/v) | creative-biolabs.com | |

| Molecular Weight | 568.69 g/mol | creative-biolabs.commoleculardimensions.combiosynth.com |

| Molecular Formula | C27H52O12 | creative-biolabs.combiosynth.com |

| Solubility in Water (at 20°C) | ≥ 20% | serva.demoleculardimensions.comcreative-biolabs.com |

| 100 mg/mL (with sonication) | medchemexpress.com | |

| Purity (by HPLC) | ≥ 98% | moleculardimensions.comcreative-biolabs.com |

Application of Octyl Glucose Neopentyl Glycol in Membrane Protein Research

Efficacy in Membrane Protein Solubilization from Biological Membranes

Solubilization is the critical first step in isolating membrane proteins. The effectiveness of a detergent is determined by its ability to disrupt the lipid membrane and encapsulate the protein within a detergent micelle, forming a protein-detergent complex (PDC), without compromising the protein's structural integrity. memtein.com

The performance of OGNG and its derivatives has been extensively compared with both conventional detergents, such as n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucoside (OG), and more advanced agents like Lauryl Maltose (B56501) Neopentyl Glycol (LMNG).

While the original GNG amphiphiles were effective at solubilization, they were sometimes less successful than the gold-standard detergent DDM in stabilizing proteins. nih.gov However, newer generations of these detergents, known as pendant-bearing GNGs (P-GNGs), have shown significantly improved efficacy. Studies on the melibiose permease from Salmonella typhimurium (MelBSt) demonstrated that most new P-GNGs were highly efficient at extraction, yielding soluble protein amounts comparable to DDM (approximately 100%). acs.org In contrast, some earlier GNG versions, like GNG-3,14, resulted in a lower yield of about 75% soluble protein under the same conditions. acs.org

Interestingly, while many partially fluorinated detergents are less effective at protein extraction, certain fluorinated pendant-bearing GNGs (FP-GNGs) proved to be as efficient as DDM in extracting a transporter protein. acs.org This highlights the nuanced role of detergent architecture in solubilization efficiency.

| Detergent | Detergent Class | Relative Solubilization Yield (%) | Reference |

|---|---|---|---|

| DDM | Conventional Maltoside | ~100% | acs.org |

| P-GNGs (most) | Advanced Glucoside (Pendant-bearing) | ~100% | acs.org |

| GNG-3,14 | Advanced Glucoside (Pendant-bearing) | ~75% | acs.org |

| GNG-4,14 | Advanced Glucoside (Pendant-bearing) | ~70% | acs.org |

| Monopod GNGs (GNG-0,12/GNG-0,13) | Advanced Glucoside (No pendant) | <20% | acs.org |

A primary strategy for improving the efficacy of GNG amphiphiles has been the modification of their chemical structure. The development of pendant-bearing GNGs (P-GNGs) represents a significant optimization. nih.gov This design involves introducing two different alkyl chains—a main chain and a shorter "pendant" chain—into the detergent's hydrophobic region. nih.gov

This architectural enhancement serves to increase the alkyl chain density and hydrophobic interactions within the detergent micelle. nih.gov The result is a detergent that is not only as efficient as DDM at extracting membrane proteins but also superior at stabilizing them, allowing for the use of a single, effective detergent throughout the multi-step isolation process. nih.gov Further refinements, such as extending the pendant chain length (e.g., to butyl or pentyl groups) or introducing partial fluorination, have also been shown to be crucial determinants for optimizing extraction and stabilization efficacy. acs.org

Maintenance of Membrane Protein Structural Integrity and Stability

Maintaining the native structure and stability of a membrane protein after its removal from the cell membrane is paramount for successful structural and functional studies. nih.gov Classical detergents often fail in this regard, particularly with delicate eukaryotic proteins and multi-subunit complexes. nih.govku.dk

The original OGNG, like other glucoside detergents, was less effective than DDM at long-term protein stabilization. nih.gov However, the innovation of P-GNGs has largely overcome this limitation. In studies involving six different membrane proteins, including G protein-coupled receptors (GPCRs), specific P-GNGs (GNG-2,14, GNG-3,13, and GNG-3,14) were found to be notably better than both DDM and the original GNGs at preserving protein integrity. nih.gov

For example, when stabilizing a human GPCR (the beta-2 adrenergic receptor, β2AR), several P-GNGs with butyl (C4) or pentyl (C5) pendants were as effective as, or even superior to, the highly regarded detergent LMNG. acs.org This enhanced stability is attributed to the pendant chains filling empty spaces within the micelle's interior, which strengthens the detergent-detergent interactions that shield the protein. acs.orgnih.gov

| Detergent | Detergent Class | Relative Stability vs. LMNG | Reference |

|---|---|---|---|

| LMNG | Advanced Maltoside | Baseline | acs.org |

| P-GNGs (with C4/C5 pendants) | Advanced Glucoside (Pendant-bearing) | Comparable or Superior | acs.org |

| DDM | Conventional Maltoside | Less Effective | acs.org |

| OGNG | Advanced Glucoside | Significantly Less Effective | nih.gov |

Membrane protein complexes, with their multiple subunits and intricate structures, are particularly susceptible to denaturation by conventional detergents. ku.dk Novel amphiphiles, including the GNG family, have been specifically designed to address this challenge. semanticscholar.org The ability of P-GNGs to form more compact and stable micelles compared to analogues like DDM makes them more effective at maintaining the integrity of these large assemblies. nih.gov The enhanced hydrophobic interactions within the P-GNG micelle provide a more robust and protective environment, mimicking the native lipid bilayer more effectively and preserving the crucial subunit interactions within a complex. nih.gov

The ultimate goal of using detergents in structural biology is to preserve the protein's native conformation. The choice of detergent can significantly impact the quality of structural data. Glucoside detergents are often favored for crystallization because they tend to form smaller protein-detergent complexes (PDCs), a desirable feature for forming well-ordered crystals. nih.govnih.gov

The GNG class of amphiphiles has proven successful in this area. For instance, the use of GNG-3 was instrumental in determining the 2.6-Å resolution crystal structure of a sodium-pumping pyrophosphatase. nih.gov This demonstrates that GNGs can effectively stabilize the protein in a specific, functional conformation that is amenable to high-resolution structural analysis. The GNG-2 derivative was also shown to form smaller PDCs with the rhomboid protease GlpG compared to DDM, and the GNG-2-solubilized protein showed no aggregation after heat treatment, unlike the DDM sample. nih.gov These findings underscore the capacity of GNG amphiphiles to maintain both the structural integrity and conformational homogeneity required for demanding structural biology applications.

Facilitation of Membrane Protein Crystallization for X-ray Diffraction

The quest to determine the three-dimensional structures of membrane proteins via X-ray crystallography is often hindered by the challenge of obtaining well-ordered crystals. The choice of detergent is a critical parameter in this process, as it must not only solubilize and stabilize the protein but also facilitate the formation of a crystal lattice. Octyl Glucose Neopentyl Glycol (OGNG), a member of the Glucose-Neopentyl Glycol (GNG) class of amphiphiles, has emerged as a valuable tool in this context, demonstrating a capacity to improve crystal quality and diffraction resolution.

The molecular architecture of this compound is designed to promote the formation of smaller protein-detergent complexes (PDCs). nih.gov This is a significant advantage in membrane protein crystallization, as smaller PDCs can allow for more extensive hydrophilic protein-protein interactions, which are essential for the formation of well-ordered crystal packing. nih.gov In contrast, detergents that form larger, more extensive micelles can shield the protein's surface, sterically hindering the necessary contacts for crystallization.

The efficacy of OGNG in this regard has been demonstrated in the structural determination of various membrane proteins. For instance, the use of GNG amphiphiles has been instrumental in obtaining high-resolution structures, such as that of a sodium-pumping pyrophosphatase. rsc.org The rationale behind the improved performance of GNGs lies in their branched diglucoside structure, which, compared to traditional detergents like n-dodecyl-β-D-maltoside (DDM), tends to form smaller PDCs. nih.govnih.gov This characteristic is believed to be more conducive to the in surfo crystallization method. nih.gov

While glucoside detergents, in general, are known to form smaller PDCs, they have sometimes been associated with lower protein stability compared to maltoside-based detergents. nih.gov However, OGNG is presented as an alternative to the conventional n-Octyl-β-D-Glucoside (OG) with the potential for improved protein structural stability, thereby increasing the likelihood of successful crystallization. The unique quaternary carbon configuration in the neopentyl glycol core of OGNG is a key architectural feature that differentiates it from standard detergents.

The following table summarizes the key attributes of OGNG that contribute to its impact on crystal quality:

| Property of OGNG | Consequence for Crystallization | Research Finding |

| Formation of small PDCs | Enhances hydrophilic protein-protein contacts | Facilitated high-resolution structure of a sodium-pumping pyrophosphatase rsc.org |

| Alternative to conventional OG | May offer improved protein stability | Designed to enhance structural stability and increase crystallization likelihood |

In many membrane protein structural biology projects, it is a common and often necessary strategy to use different detergents for solubilization and purification versus crystallization. cancer.gov A detergent that is highly effective at extracting a protein from the cell membrane may not be the optimal choice for promoting crystallization. Therefore, detergent exchange protocols are a routine part of the workflow.

The process typically involves purifying the membrane protein in a well-behaved and stabilizing detergent, such as DDM, and then exchanging it into a "crystallization detergent" like OGNG. This exchange can be accomplished through several methods:

On-column Exchange: This is a widely used technique where the protein, bound to a chromatography resin (e.g., affinity or ion-exchange), is washed extensively with a buffer containing the new detergent (OGNG). The original detergent is washed away, and the protein is then eluted in the presence of the desired detergent. cancer.gov

Size Exclusion Chromatography (SEC): Running the purified protein-detergent complex through a SEC column equilibrated with a buffer containing OGNG can also achieve detergent exchange.

Dialysis: For detergents with a high critical micelle concentration (CMC), dialysis can be an effective method for exchange, although it is generally slower.

The choice of a specific detergent for crystallization, such as OGNG, is often the result of extensive screening. The decisive step in improving the crystal quality for certain proteins has been the exchange into OGNG. This highlights the importance of exploring different detergent environments to find the one most conducive to forming diffraction-quality crystals.

Utility in Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Cryo-electron microscopy has become a powerhouse in structural biology, particularly for large and dynamic membrane protein complexes. However, a significant bottleneck in the cryo-EM workflow is the preparation of high-quality vitrified samples. The distribution and orientation of protein particles within the thin layer of vitreous ice are critical factors that directly impact the final resolution of the 3D reconstruction.

An ideal cryo-EM sample consists of a high concentration of monodisperse protein particles, evenly distributed in the holes of the EM grid and adopting a wide range of random orientations. core.ac.ukcreative-biostructure.com Achieving this ideal state is challenging, as particles often exhibit preferential orientations or aggregate, which can severely limit the quality of the final reconstruction. core.ac.uk

While the role of various detergents in influencing particle behavior during vitrification is an active area of research, specific data on the utility of this compound in optimizing particle distribution and orientation are not extensively detailed in the current body of literature. However, the known properties of GNG amphiphiles allow for informed hypotheses about their potential utility. The tendency of OGNG to form smaller and potentially more defined PDCs could, in principle, contribute to a more uniform distribution of particles in the vitreous ice. A homogeneous population of PDCs is less likely to aggregate, which is a common problem during sample preparation. nih.gov

Furthermore, interactions between the detergent micelle and the air-water interface are known to be a major cause of preferred particle orientation. core.ac.uk The specific chemical properties of the detergent's headgroup and alkyl chains can modulate these interactions. While fluorinated detergents have been specifically designed to alter the behavior of particles at the air-water interface, the potential for OGNG to favorably influence particle orientation remains an area for further investigation.

Researchers often have to screen a variety of detergents and additives to overcome issues of preferred orientation and poor particle distribution. The general strategies employed include:

Varying the detergent type and concentration.

The addition of a thin continuous carbon support layer to the grid. core.ac.uk

Adjusting the blotting parameters during vitrification. creative-biostructure.com

The inclusion of OGNG in such screening efforts would be a logical step, given its proven utility in maintaining the stability and homogeneity of membrane proteins.

Investigation of Protein-Detergent Complex (PDC) Formation

The protein-detergent complex is the fundamental entity in the structural analysis of membrane proteins solubilized in detergents. The size, shape, and composition of the PDC are critical determinants of the protein's stability and its behavior in downstream applications like crystallization and cryo-EM.

The stoichiometry of a PDC refers to the ratio of detergent molecules to the protein molecule (or complex). This, along with any associated lipids, defines the composition of the complex. As previously noted, a key design feature of the GNG class of detergents, including OGNG, is their propensity to form smaller PDCs compared to many conventional detergents. nih.gov This is attributed to their unique molecular architecture.

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS): This technique can simultaneously determine the molar mass of the protein and the entire PDC, allowing for the calculation of the mass of the associated detergent.

Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and mass of macromolecules and their complexes.

Mass Spectrometry (MS): Native mass spectrometry is increasingly being used to analyze intact membrane protein complexes, providing information on their composition and the binding of detergents and lipids. kcl.ac.uk

These techniques would be necessary to precisely characterize the stoichiometry of a given membrane protein in a complex with OGNG. Such a characterization would involve determining the number of OGNG molecules that form the micelle surrounding the protein. This number can vary depending on the size and hydrophobic surface area of the specific membrane protein.

Role of PDC Characteristics in Structural Determination

The successful structural determination of membrane proteins by X-ray crystallography is highly dependent on the formation of well-ordered crystals. This, in turn, relies on the properties of the protein-detergent complex (PDC). This compound (OGNG) belongs to the neopentyl glycol class of detergents, which have been developed to improve upon traditional detergents.

A key characteristic of detergents in this class, particularly the neopentyl glucosides like OGNG, is their tendency to form smaller micelles and PDCs compared to their maltoside counterparts nih.gov. The smaller size of the PDC is advantageous for crystallization, as it can facilitate easier incorporation into the crystal lattice nih.gov. The formation of a stable and homogeneous PDC is crucial, as it prevents the protein from aggregating and provides a soluble complex that can be purified and concentrated for crystallization trials.

The general approach for membrane protein crystallization using detergents like OGNG is known as the in surfo method. This involves solubilizing the membrane protein to form a PDC nih.gov. These PDCs are then handled in a manner similar to soluble proteins for crystallization experiments, using techniques such as vapor diffusion nih.gov. However, a significant challenge is that detergents can sometimes be destabilizing to the membrane protein, and the detergent micelle can interfere with the formation of crystal contacts nih.gov. Therefore, the choice of detergent is a critical factor for successful crystallization nih.gov.

The protein-detergent complex is a dynamic structure where detergent monomers are in rapid equilibrium between the PDC and free detergent micelles in the solution nih.gov. To maintain the integrity of the PDC, the concentration of the detergent is typically kept above its critical micellar concentration (CMC) nih.gov. Neopentyl glycol detergents, as a class, tend to have significantly lower CMC values than comparable alkyl glycosides nih.gov.

Case Studies of OGNG Application in Specific Membrane Protein Systems

The class of Glucose-Neopentyl Glycol (GNG) amphiphiles, which includes this compound, has demonstrated promising behavior for the manipulation of membrane proteins. A notable success was the use of a GNG amphiphile in achieving the high-resolution structure of a sodium-pumping pyrophosphatase rsc.org. While the specific GNG used in the final structure determination of the Thermotoga maritima pyrophosphatase is not explicitly stated to be OGNG in the available results, the success of this class of detergents highlights their utility in studying such membrane proteins.

| Protein | Organism | Detergent Class | Significance |

| Sodium-pumping pyrophosphatase | Thermotoga maritima | Glucose-Neopentyl Glycol (GNG) | Enabled high-resolution structure determination rsc.org. |

This compound (OGNG) has been utilized in the study of G Protein-Coupled Receptors (GPCRs), which are a large and important family of membrane proteins. Specifically, OGNG was used in a (NH4)2SO4-induced phase separation step during the purification of rhodopsin, a classic example of a GPCR nih.govresearchgate.net. This purification strategy was essential for obtaining crystals of photoactivated rhodopsin cancer.gov.

GPCRs are notoriously difficult to crystallize due to their inherent flexibility and instability when removed from the cell membrane google.com. The development of novel detergents like the neopentyl glycol maltosides has been shown to be superior to conventional detergents in maintaining the native and active form of GPCRs, leading to successful crystallization nih.govresearchgate.net. While OGNG is a glucoside, its application in the purification of rhodopsin demonstrates its utility in the broader effort of GPCR structural biology.

| Receptor | Application of OGNG | Purpose |

| Rhodopsin | (NH4)2SO4-induced phase separation nih.govresearchgate.net | Purification for crystallization cancer.gov |

The structural elucidation of human glucose transporters has provided significant insights into their function. In the case of the human glucose transporter GLUT3, a crystal structure (PDB ID: 5C65) revealed the presence of two this compound molecules near a conserved cytosolic motif nih.gov. However, it was noted that these OGNG molecules did not interact with the conserved residues of this "SP motif" and were positioned more towards the center of the bilayer, suggesting a default lipid/detergent interaction rather than a specific coordination with the protein's functional motifs nih.gov.

The crystallization and structural determination of transporters like GLUT1 and GLUT3 remain a significant challenge in structural biology nih.gov.

For the leucine (B10760876) transporter (LeuT), a bacterial homolog of neurotransmitter:sodium symporters, crystallographic studies have extensively used the detergent n-octyl-β-D-glucopyranoside (OG) nih.gov. Functional and crystallographic evidence suggests that the LeuT structure determined in the presence of OG represents an inhibitor-bound conformation, as the OG molecule occupies the extracellular vestibule nih.gov. While OGNG is structurally related to OG, the direct application of OGNG in the crystallization of LeuT is not prominently documented in the provided search results.

| Transporter | PDB ID | Finding related to OGNG |

| Human Glucose Transporter GLUT3 | 5C65 | Two OGNG molecules were observed in the crystal structure near a conserved motif, likely as part of the detergent micelle surrounding the protein nih.gov. |

The study of bacterial aquaporins, such as Aquaporin Z (AqpZ) from E. coli, has also been a focus of structural biology. The X-ray structure of AqpZ has been solved to high resolution, providing insights into the molecular mechanisms of water selectivity nih.gov. The crystallization of AqpZ has been reported using the detergent n-octyl-β-D-glucopyranoside (OG) nih.gov. In the crystal structure of the AqpZ tetramer, OG detergent molecules are represented as spheres associated with the protein complex nih.gov.

While OGNG is a related glucoside detergent, the specific use of this compound in the crystallization and structural determination of Aquaporin Z is not explicitly detailed in the available research findings. A detergent screening for the crystallization of human aquaglyceroporins included OGNG, but the final successful crystallization conditions for these specific proteins did not utilize it nih.gov.

Mechanistic Investigations and Biochemical Roles of Octyl Glucose Neopentyl Glycol Beyond Membrane Protein Solubilization

Modulation of Ubiquitin Ligase Activity

Octyl Glucose Neopentyl Glycol has been identified as an inhibitor of ubiquitin ligase activity, a function that has significant implications for studies of the protein degradation pathway. biosynth.com

Inhibition Mechanisms and Specificity

The inhibitory action of this compound on ubiquitin ligases appears to stem from its ability to interfere with the crucial interaction between a ubiquitin-like protein and its designated substrate. biosynth.com By disrupting this binding, OGNG effectively halts the ubiquitination process, thereby preventing the subsequent degradation of the target protein. biosynth.com This mechanism suggests a degree of specificity, as the inhibition is directed at the protein-protein interaction step within the ubiquitination cascade. Further research is required to fully elucidate the specific classes of ubiquitin ligases that are most susceptible to inhibition by OGNG and the precise molecular determinants of this interaction.

Research Implications in Protein Degradation Pathway Studies

The ability of this compound to inhibit ubiquitin ligase activity provides researchers with a valuable chemical tool to probe the complexities of the protein degradation pathway. By arresting the degradation of specific proteins, scientists can study their cellular functions, localization, and post-translational modifications in a more controlled manner. This can be particularly useful in dissecting the roles of specific ubiquitin ligases in various cellular processes and disease states. The use of OGNG can help in the identification of novel substrates for particular ubiquitin ligases and in understanding the dynamic regulation of protein turnover.

Interaction with Fatty Acid Synthase

In addition to its effects on protein degradation, this compound has been shown to interact with and inhibit the activity of fatty acid synthase (FASN), a key enzyme in cellular metabolism. biosynth.com

Inhibition Profile and Biochemical Consequences in Research Models

This compound acts as a blocker of fatty acid synthase, an enzyme that is critical for cell proliferation and is a target in cancer research. biosynth.com The inhibition of FASN by OGNG has significant biochemical consequences, as it disrupts the de novo synthesis of fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecules. In research models, particularly in cancer cell lines, the inhibition of FASN by compounds like OGNG can lead to a reduction in cell proliferation and the induction of apoptosis. The specific profile of this inhibition, including its potency and selectivity for FASN over other enzymes, is an area of ongoing investigation.

Role as a Structural Probe in Enzyme-Substrate Interactions

Beyond its inhibitory activities, the unique physicochemical properties of this compound make it a valuable tool for the structural elucidation of enzyme-substrate interactions. biosynth.com

Application in Bacterial Protein Synthesis Research

The intricate process of bacterial protein synthesis, orchestrated by the ribosome, is a fundamental area of molecular biology research. In vitro translation systems, often derived from Escherichia coli, are powerful tools for studying this process. The efficiency of these systems can be influenced by the solubility and stability of the synthesized proteins, particularly when membrane proteins are the subject of investigation.

While direct studies detailing the use of this compound in bacterial protein synthesis research are not extensively documented, research on related neopentyl glycol detergents offers valuable insights. For instance, Maltose-neopentyl glycol (MNG) amphiphiles have been shown to be compatible with cell-free wheat germ-based translation systems. nih.gov In these studies, MNGs not only supported the translation process but also effectively solubilized the newly synthesized membrane protein, bacterio-opsin, at concentrations where conventional detergents inhibited translation. nih.gov

This suggests a potential role for detergents with a neopentyl glycol core, such as OGNG, in similar applications. The ability of these detergents to form stable micelles that can co-translationally sequester nascent polypeptide chains, particularly those with hydrophobic domains, could prevent aggregation and promote proper folding. This is a critical consideration in cell-free systems, which lack the complex cellular machinery for protein quality control.

The table below outlines the properties of OGNG that could be relevant in the context of in vitro protein synthesis.

| Property | Value/Characteristic | Potential Relevance in Protein Synthesis Research |

| Critical Micelle Concentration (CMC) | Approximately 1.02 mM | The low CMC allows for the formation of stable micelles at relatively low detergent concentrations, minimizing potential interference with ribosomal machinery and other components of the translation system. |

| Aggregation Number | Not specified in the provided results | The size and shape of the micelles can influence how they interact with the ribosome and the nascent polypeptide chain. |

| Solubilization Efficacy | High for membrane proteins | Could potentially aid in the co-translational folding and insertion of newly synthesized membrane proteins into a mimetic environment. |

| Chemical Structure | Branched structure with two alkyl chains and two glucose head groups | The unique architecture of the neopentyl glycol core contributes to the formation of stable protein-detergent complexes, which could protect nascent proteins from aggregation. nih.gov |

Influence on Cytosolic Protein Dynamics in Research Models

The study of cytosolic protein dynamics, including folding, stability, and interactions, is crucial for understanding cellular function. While detergents are indispensable for studying membrane proteins, their application in the context of soluble, cytosolic proteins is less common and requires careful consideration.

The primary role of detergents like this compound is to provide a hydrophobic environment for the transmembrane domains of membrane proteins, thereby preventing their aggregation in aqueous solutions. Cytosolic proteins, by contrast, are typically soluble in aqueous buffers due to their predominantly hydrophilic surfaces. The introduction of a detergent like OGNG into a system containing cytosolic proteins would likely lead to non-native interactions, potentially causing denaturation and aggregation rather than stabilization.

Current research on OGNG and other neopentyl glycol-based detergents has focused almost exclusively on their interactions with membrane proteins. nih.govnih.govmedchemexpress.comnih.gov There is a lack of documented studies investigating the influence of OGNG on the dynamics of cytosolic proteins in research models. Its amphipathic nature, designed to shield hydrophobic surfaces from water, is fundamentally at odds with the biophysical properties of soluble proteins. Therefore, its application in this area is not established and would likely be counterproductive to maintaining the native structure and function of cytosolic proteins.

Investigation of Glycan Transfer Processes in Enzymology

Glycan transfer processes, catalyzed by glycosyltransferases, are fundamental to a wide range of biological phenomena. The study of these enzymes often requires their isolation and characterization in in vitro systems. The role of detergents in these studies is highly dependent on the nature of the glycosyltransferase and its substrates.

Many glycosyltransferases are themselves membrane-bound enzymes, and their substrates can be lipids or membrane-anchored proteins. In such cases, detergents like this compound are essential for solubilizing the enzyme and its substrates from the membrane, allowing for their purification and subsequent enzymatic assays. The ability of OGNG to form stable, small protein-detergent complexes would be advantageous for maintaining the functional integrity of these membrane-associated enzymes. nih.gov

Furthermore, some studies have shown that the activity of galactosyltransferases can be influenced by the presence of neutral detergents and phospholipids. nih.gov In these systems, detergents can affect the dispersion of lipid substrates, with low concentrations being inhibitory and higher concentrations, above the CMC, restoring enzyme activity. nih.gov This highlights the complex interplay between detergents, enzymes, and substrates in membrane-mimetic environments.

The table below summarizes the potential applications of OGNG in the study of glycan transfer processes.

| Type of Glycosyltransferase | Role of this compound | Rationale |

| Membrane-Bound Glycosyltransferases | Solubilization and stabilization of the enzyme and its substrates. | The detergent creates a membrane-mimetic environment that is essential for the proper folding and function of the enzyme and for the presentation of lipid-based substrates. |

| Soluble Glycosyltransferases | Not a documented application. | Soluble glycosyltransferases and their substrates are typically hydrophilic, and the presence of a detergent like OGNG would not be required and could potentially interfere with the enzymatic reaction. |

Advanced Analytical Methodologies Employing or Characterizing Octyl Glucose Neopentyl Glycol

High-Performance Liquid Chromatography (HPLC) for Purity and Anomer Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of OGNG and quantifying its anomeric composition. Due to the presence of chiral centers in the glucose head groups, OGNG exists as a mixture of anomers. HPLC methods are employed to separate and quantify these different forms, ensuring the quality and consistency of the detergent batch.

Commercial preparations of OGNG are typically specified with a high degree of purity as determined by HPLC analysis. This analysis confirms that the total percentage of all anomers meets a minimum threshold, and it also quantifies the proportion of specific anomers, such as the desired 1,3-bis-β anomer. clinisciences.comcalibrescientific.comanatrace.com In solution, sugars can undergo mutarotation, which is the interconversion between alpha (α) and beta (β) anomeric forms. lcms.cz HPLC separations, often under conditions of high pH or elevated temperature, can resolve these forms, although conditions are typically chosen to provide a single, sharp peak for quantification of the total compound. lcms.cz

Table 1: Typical Purity Specifications for Octyl Glucose Neopentyl Glycol via HPLC

| Parameter | Specification | Analysis Method |

| Purity (All Anomers) | ≥98% | HPLC |

| Anomers other than 1,3-bis-β | ≤4% | HPLC |

This table presents common quality control specifications for commercially available OGNG, as verified by HPLC. calibrescientific.comanatrace.comanatrace.com

Native Mass Spectrometry (MS) for Detergent-Protein-Lipid Complex Analysis

Native mass spectrometry has emerged as a powerful method for investigating the structure and function of biomolecular assemblies, including membrane proteins solubilized in detergents like OGNG. nih.govnih.gov By carefully adjusting experimental conditions, native MS can preserve non-covalent interactions, allowing for the quantitative analysis of binding events and the determination of complex stoichiometry. nih.govnih.govucla.edu This is particularly valuable for studying fragile protein-lipid interactions that are critical for function. nih.govnih.govacs.org

A key advantage of native MS is its ability to transfer large, intact complexes from solution into the gas phase for mass analysis while preserving non-covalent interactions. ucla.edunih.gov The gentle nature of nano-electrospray ionization (nanoESI) is well-suited for this purpose. ucla.edu In the context of OGNG, native MS has been used to study detergent-protein-lipid complexes, providing insights into how the detergent environment influences these interactions. nih.govnih.govacs.org For instance, studies on the bacterial aquaporin Z (AqpZ) showed that the number of lipids bound to the protein varied depending on the detergent used, with OGNG being one of the environments tested. nih.govnih.gov This demonstrates the capability of native MS to probe the subtle interplay between the protein, its bound lipids, and the surrounding OGNG micelle. nih.govnih.gov

Native MS provides precise mass measurements of intact complexes, which allows for the direct determination of their stoichiometry. kcl.ac.ukresearchgate.net This includes identifying the number of protein subunits, as well as the number of bound lipid and detergent molecules. nih.govnih.govresearchgate.net In experiments involving the ammonia channel complex (AmtB-GlnK) solubilized in various detergents, dissociated species of the complex were observed in OGNG. nih.govnih.govacs.org The resulting mass spectra can reveal a distribution of species, corresponding to the protein complex with a variable number of associated lipid and detergent molecules. In some cases, adducts of charge-reducing molecules, used to improve spectral quality, have also been observed bound to the complex in an OGNG environment. acs.org This ability to count the components of a complex is crucial for understanding the assembly and stability of membrane protein structures. nih.govnih.govacs.org

Table 2: Application of Native MS in OGNG-Solubilized Protein Complexes

| Protein Complex | Detergent Environment | Key Findings from Native MS |

| Aquaporin Z (AqpZ) | OGNG | Characterized the influence of the detergent on protein-lipid interactions. nih.govnih.gov |

| AmtB-GlnK | OGNG | Observed dissociation of the complex and adduction of charge-reducing molecules. nih.govnih.govacs.org |

This table summarizes findings from native MS studies where OGNG was used to solubilize membrane protein complexes.

Gel Filtration Chromatography for Detergent Micelle and PDC Characterization

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a fundamental technique used to assess the size, homogeneity, and monodispersity of detergent micelles and protein-detergent complexes (PDCs). kcl.ac.uk This method separates molecules based on their hydrodynamic radius, providing low-resolution but valuable qualitative information about the sample. kcl.ac.uk

When characterizing membrane proteins solubilized in OGNG, gel filtration is used to separate the properly folded PDC from aggregates and from empty detergent micelles. kcl.ac.uk The elution profile provides a measure of the sample's homogeneity; a single, symmetrical peak is indicative of a monodisperse sample, which is a prerequisite for successful structural studies like X-ray crystallography. kcl.ac.uk While direct studies detailing the precise micellar size of OGNG by gel filtration are not broadly published, the technique is routinely applied. For comparison, studies on the related detergent octyl glucoside showed that its micellar size appeared smaller by gel filtration compared to other methods, potentially due to interactions with the chromatography matrix. nih.gov This highlights that gel filtration provides an apparent size and is most powerful when used for comparative analysis and sample quality control. kcl.ac.uknih.gov

X-ray Crystallography Data Interpretation in Detergent Environments

X-ray crystallography provides atomic-resolution structures of proteins, but its application to membrane proteins is challenging. cancer.gov The protein must be crystallized from a solution containing detergent, which forms a micelle around the protein's hydrophobic transmembrane region. nih.gov Detergents from the glucose-neopentyl glycol (GNG) family, including OGNG, are designed to form smaller micelles, which can provide a larger hydrophilic surface area necessary for forming crystal contacts. serva.dememtein.comrsc.org

Interpreting the resulting electron density maps requires careful consideration of the detergent environment. ucla.edu The direct result of a crystallography experiment is an electron density map, and the atomic model is an interpretation of this map. proteopedia.org

Detergent Micelle Density: The detergent molecules surrounding the protein are often flexible and disordered, which means they may not have well-defined electron density. nih.gov This can appear as diffuse, weak, or "ugly" bits of density in the map, making it difficult to model individual detergent molecules accurately. ucla.edu

Identifying Bound Detergents: In some high-resolution structures, individual detergent molecules can be seen interacting at specific sites on the protein surface. These will appear as clear, non-protein-like density into which a model of the OGNG molecule can be built. researchgate.net

Map Types: Crystallographers use different types of maps to aid interpretation. A 2Fo-Fc map shows all regions of electron density, while a difference map (Fo-Fc) highlights areas where the model does not fully account for the experimental data, potentially indicating missing or incorrectly placed atoms, including those of detergent molecules. proteopedia.orgnih.govplos.org

The ultimate goal is to build an accurate model of the protein, and while the surrounding detergent belt is critical for crystallization, it is often modeled with less certainty than the protein itself. ucla.eduproteopedia.org

Spectroscopy Techniques for Conformational Studies (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a highly sensitive technique used to investigate protein conformational changes, dynamics, and intermolecular interactions. nih.govnih.gov It can be applied to membrane proteins solubilized in OGNG to ensure they maintain their native conformation and to study ligand binding.

One application involves using fluorescently labeled lipids in a binding assay to complement results from other techniques like native MS. nih.govbiorxiv.org For example, a Förster resonance energy transfer (FRET) assay was used to measure lipid binding to Aquaporin Z in various detergent environments, including OGNG, by monitoring the energy transfer between a donor fluorophore on the protein and an acceptor fluorophore on the lipid. nih.gov

Other fluorescence methods include:

Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues within the protein upon solubilization in OGNG or upon ligand binding can cause shifts in their fluorescence emission spectrum. This provides a reporter of conformational changes. nih.gov

Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe. nih.gov Changes in the size of a complex, such as a protein binding to a ligand within an OGNG micelle, can be detected as a change in anisotropy. nih.gov

These spectroscopic approaches provide dynamic and conformational information that is complementary to the static structural data obtained from crystallography or the stoichiometric information from mass spectrometry.

Theoretical and Computational Studies of Octyl Glucose Neopentyl Glycol Interactions

Molecular Dynamics Simulations of OGNG Micelles and Protein-Detergent Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to model the behavior of molecules and their aggregates over time. For detergents like OGNG, MD simulations provide a window into the formation, structure, and dynamics of micelles, which are crucial for solubilizing and stabilizing membrane proteins.